2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid
Description
Properties
IUPAC Name |
2-(3-methoxycarbonyl-5-methylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-7-10(13(18)19-2)14-15(8)11-6-4-3-5-9(11)12(16)17/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFNQGDMMORFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801174466 | |
| Record name | 3-Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246738-24-8 | |
| Record name | 3-Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Approach to Synthesis
The synthesis of this compound generally involves:
- Construction of the pyrazole core with specific substituents at positions 3 and 5.
- Functionalization of the benzoic acid moiety.
- Coupling of the pyrazole derivative with the benzoic acid derivative to form the target molecule.
The process leverages well-established pyrazole synthesis techniques, including cyclocondensation reactions, esterification, and subsequent functional group modifications.
Pyrazole Core Synthesis
The core pyrazole structure, bearing the methoxycarbonyl and methyl groups, is typically synthesized via hydrazine-mediated cyclization of 1,3-dicarbonyl compounds, as described in recent literature (e.g.,,):
| Step | Reagents & Conditions | Key Features | Reference |
|---|---|---|---|
| A. Formation of 1,3-dicarbonyl intermediates | 1,3-diketones or β-ketoesters + hydrazine or hydrazine derivatives | Forms the pyrazole ring via cyclocondensation | , |
| B. Introduction of substituents at positions 3 and 5 | Alkylation with methyl or aryl halides, or acylation with acid chlorides | Modulates activity and selectivity | , |
Specifically, methyl esters of pyrazoles are synthesized through a one-pot cyclization involving hydrazine derivatives and β-ketoesters, often under microwave or reflux conditions to enhance yield and reaction rate.
Functionalization of the Benzoic Acid Moiety
The benzoic acid component is typically prepared via esterification of the corresponding phenolic or aromatic precursors, followed by carboxylation or direct substitution reactions:
| Step | Reagents & Conditions | Notes | Reference |
|---|---|---|---|
| A. Esterification | Fischer esterification using methanol and acid catalysts | Converts benzoic acid to methyl benzoate derivatives | |
| B. Introduction of the carboxylic acid group | Hydrolysis of ester groups, or direct carboxylation of aromatic precursors | Ensures the presence of free acid for coupling |
The methyl ester of benzoic acid can be selectively hydrolyzed to the free acid using controlled basic hydrolysis, enabling subsequent coupling reactions.
Coupling of Pyrazole and Benzoic Acid Derivatives
The final step involves coupling the pyrazole core with the benzoic acid derivative, often through amide bond formation or esterification , depending on the desired functional group:
| Method | Reagents & Conditions | Notes | Reference |
|---|---|---|---|
| A. Amide bond formation | Coupling agents such as EDC, DCC, or carbodiimides in the presence of a base | Common for attaching pyrazole to benzoic acid | , |
| B. Esterification | Use of methanol and acid catalysts, or carbonyldiimidazole (CDI) | For ester linkage formation |
The choice of coupling reagent and conditions is critical to optimize yield and minimize side reactions such as hydrolysis or polymerization.
Data Table Summarizing Preparation Methods
| Step | Methodology | Reagents | Solvent | Key Conditions | Yield/Remarks |
|---|---|---|---|---|---|
| Pyrazole core synthesis | Hydrazine cyclization | Hydrazine hydrate, β-ketoesters | Ethanol, microwave | Reflux or microwave irradiation | High yield (70-85%) |
| Substituent introduction | Alkylation/acylation | Alkyl halides, acid chlorides | Acetone, DMSO | Room temperature to reflux | Variable yields (60-80%) |
| Benzoic acid functionalization | Ester hydrolysis | NaOH or KOH | Aqueous ethanol | Mild heating | Quantitative or near-quantitative |
| Coupling step | Amide formation | EDC, DCC, or CDI | Dichloromethane | Room temperature | 65-85% yield |
Research Findings and Optimization Strategies
- Microwave-assisted synthesis significantly improves the rate and yield of pyrazole formation, reducing reaction times from hours to minutes.
- Protecting group strategies , such as benzyl or tert-butyl groups, are employed to prevent side reactions during multi-step synthesis.
- Solvent selection plays a crucial role; polar aprotic solvents like DMSO or DMF facilitate nucleophilic substitutions and cyclizations.
- Purification techniques , including flash chromatography and recrystallization, are essential for obtaining high-purity intermediates suitable for subsequent coupling.
Notes and Considerations
- The synthesis route must be tailored to avoid decomposition of sensitive groups, especially during ester hydrolysis or amidation.
- The choice of coupling reagent impacts the reaction efficiency; carbodiimides are preferred for their mild conditions.
- The use of microwave irradiation can significantly streamline the process, as demonstrated in recent literature ().
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, analgesic, and antimicrobial agents.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and benzoic acid moiety can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
The pyrazole ring’s substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Methyl vs. Bulkier Substituents : The 5-methyl group in the target compound likely improves metabolic stability compared to analogs with larger substituents (e.g., 4-hydroxyethyl in ), which may reduce synthetic yields (2% in ) due to steric hindrance .
- N1-Substitution : Compounds like 3-(1-methyl-1H-pyrazol-5-yl)benzoic acid () exhibit altered conformational flexibility compared to N2-substituted pyrazoles, affecting binding interactions in biological systems .
Carboxylic Acid Backbone Modifications
Replacing benzoic acid with other carboxylic acids alters solubility and bioavailability:
- 2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid (): The acetic acid derivative has lower molecular weight (~212.21) and higher solubility in polar solvents compared to the target compound’s benzoic acid backbone .
- Ethyl-5-methyl-3-phenylisoxazole-4-carboxylic acid (): The isoxazole analog demonstrates how heterocycle changes (isoxazole vs. pyrazole) influence ring electronic properties and bioactivity .
Biological Activity
2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its effects on various biological systems, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
- Molecular Formula : C13H12N2O4
- CAS Number : 1246738-24-8
- SMILES Notation : CC(=O)OC1=CC(=NN1CC(=O)C(=O)O)C(=O)C
Antioxidant Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have shown that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been tested against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, showing a dose-dependent inhibition of cell growth without significant cytotoxicity to normal fibroblasts .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Ubiquitin-Proteasome Pathway (UPP) : This compound has been shown to enhance the activity of the UPP, which is crucial for protein degradation and cellular homeostasis. It promotes the degradation of misfolded proteins, thereby potentially reducing tumorigenesis .
- Autophagy-Lysosome Pathway (ALP) : The compound also appears to activate autophagy-related processes, which are essential for cellular recycling and maintaining metabolic balance. This activation can lead to increased clearance of damaged organelles and proteins .
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various benzoic acid derivatives, including this compound. The results indicated that at concentrations of 5 μM, significant inhibition of cell proliferation was observed in Hep-G2 and A2058 cell lines, while normal fibroblasts showed minimal toxicity (less than 5% inhibition) .
Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, the compound was subjected to DPPH radical scavenging assays. The results demonstrated a strong capacity to reduce DPPH radicals in a concentration-dependent manner, indicating its potential utility in preventing oxidative stress-related diseases .
Q & A
Q. Advanced
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded spectra, particularly for regiochemical assignments in pyrazole derivatives.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas of intermediates with ppm-level accuracy.
- X-ray Powder Diffraction (XRPD) : Differentiates amorphous vs. crystalline impurities in crude products.
For example, HMBC correlations between the pyrazole C-3 and the methoxycarbonyl group can confirm regiochemistry in ambiguous cases .
How does steric hindrance at the pyrazole 1-position influence reactivity in cross-coupling reactions?
Advanced
Bulky substituents (e.g., aryl groups) at the pyrazole 1-position can hinder Buchwald–Hartwig amination or Suzuki–Miyaura coupling. Strategies to mitigate this include:
- Using precatalysts with bulky ligands (e.g., XPhos Pd G3) to stabilize transition states.
- Microwave-assisted heating to accelerate reaction kinetics.
In related compounds, 1-phenylpyrazole derivatives showed reduced coupling efficiency compared to 1-methyl analogs, requiring elevated temperatures (80–100°C) .
What are the pitfalls in interpreting hydrogen/deuterium (H/D) exchange data for this compound?
Advanced
H/D exchange at the pyrazole N–H position can be misleading due to:
- Solvent effects : Protic solvents (e.g., D₂O) accelerate exchange, while aprotic solvents (e.g., DMSO-d₆) suppress it.
- Tautomerism : Pyrazole derivatives exist in dynamic equilibrium between 1H and 2H tautomers, complicating peak integration.
Control experiments with variable-temperature NMR and isotopic tracing (e.g., ¹⁵N labeling) are recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
